5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
Description
5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a tetrahydro-2H-pyran-4-yl)methyl group attached to the nitrogen atom
Properties
IUPAC Name |
5-bromo-2-iodo-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrINO/c13-10-1-2-11(14)12(7-10)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQVHWYHAXQGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of aniline derivatives, followed by the introduction of the tetrahydro-2H-pyran-4-yl)methyl group. The reaction conditions often involve the use of brominating and iodinating agents such as N-bromosuccinimide (NBS) and iodine, respectively. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms, along with the tetrahydro-2H-pyran-4-yl)methyl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline include:
5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline: Differing by the presence of a methyl group instead of an iodine atom.
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole: Featuring a triazole ring and boron-containing group.
The uniqueness of this compound lies in its specific combination of bromine, iodine, and the tetrahydro-2H-pyran-4-yl)methyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
